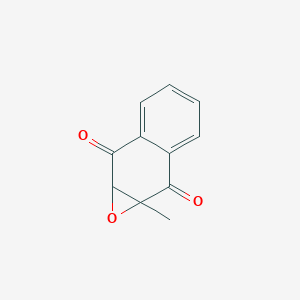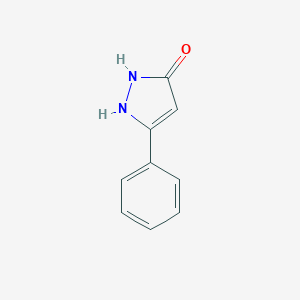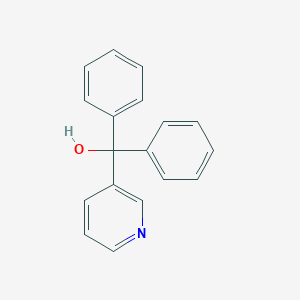
2-Heptadecanol
概要
説明
2-Heptadecanol: is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O . It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the heptadecane chain. This compound is known for its waxy texture and is often used in various industrial applications due to its surfactant properties .
準備方法
Synthetic Routes and Reaction Conditions: 2-Heptadecanol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method includes the reduction of heptadecanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of heptadecanoic acid or its methyl ester. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: 2-Heptadecanol can be oxidized to heptadecanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptadecane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: Heptadecyl chloride.
科学的研究の応用
Chemistry: 2-Heptadecanol is used as a surfactant and emulsifying agent in various chemical formulations. It is also employed in the synthesis of other organic compounds and as a reagent in organic reactions .
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic reactions of long-chain fatty alcohols. It is also investigated for its potential antimicrobial properties .
Medicine: Although not widely used in medicine, this compound has been studied for its potential therapeutic effects, including its role in lipid metabolism and its possible use as a drug delivery agent .
Industry: Industrially, this compound is used in the production of detergents, lubricants, and cosmetics. Its surfactant properties make it valuable in formulations requiring emulsification and stabilization .
作用機序
The mechanism of action of 2-Heptadecanol involves its interaction with lipid membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for enzymes involved in fatty alcohol metabolism, such as alcohol dehydrogenases and fatty acid synthases .
類似化合物との比較
1-Heptadecanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
2-Hexadecanol: A secondary alcohol with a similar structure but one carbon atom shorter.
2-Octadecanol: A secondary alcohol with one additional carbon atom.
Uniqueness: 2-Heptadecanol is unique due to its specific chain length and the position of the hydroxyl group. This structural specificity influences its physical properties, such as melting point and solubility, and its chemical reactivity compared to other long-chain fatty alcohols .
特性
IUPAC Name |
heptadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871268 | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57289-07-3, 16813-18-6 | |
| Record name | Isoheptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


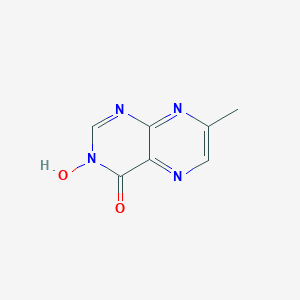

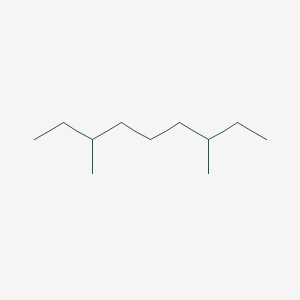
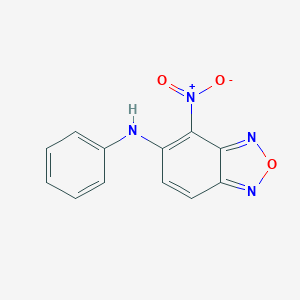
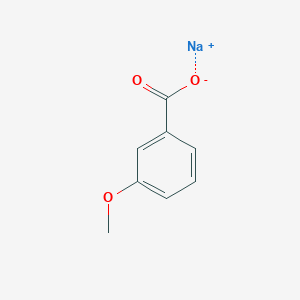
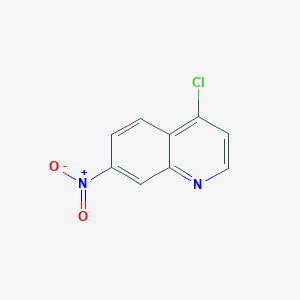
![(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B103586.png)


